(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
Overview
Description
“(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609406-51-0 . It has a molecular weight of 326.21 and its IUPAC name is (4-fluorophenyl)-N- (2-methoxybenzyl)methanamine hydrobromide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16FNO.BrH/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H . This indicates that the compound contains a fluorobenzyl group, a methoxybenzyl group, and an amine group, along with a bromide ion.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Urinary Excretion and Amine Metabolites
Research indicates that various amines, including compounds related to (4-Fluorobenzyl)(2-methoxybenzyl)amine, are naturally excreted in human urine. Studies like those conducted by Perry et al. (1962) have explored the urinary excretion of amines in children, identifying a wide range of amines and suggesting the potential for using urinary amine patterns to understand certain cerebral dysfunctions (Perry, Shaw, Walker, & Redlich, 1962).
Environmental Applications and Removal Techniques
Amine-functionalized sorbents have been investigated for their potential in environmental applications, particularly in the removal of persistent and mobile fluoro-organic chemicals from water supplies. Ateia et al. (2019) critically analyzed the development and application of amine-containing sorbents for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS), focusing on the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Biomedical Applications
In biomedical research, the interaction of amines with various receptors in the nervous system has been explored. For instance, Jůza et al. (2022) reviewed the therapeutic potential of D2 receptor modulators, noting the importance of amines in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Analytical and Synthesis Applications
The study of amines extends to analytical applications such as understanding the metabolism of substances. Kavanagh et al. (2012) identified metabolites of 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived cannabimimetic, in urine samples, demonstrating the role of amines and their derivatives in forensic and toxicological analyses (Kavanagh, Grigoryev, Melnik, & Simonov, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.BrH/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRPZHJHVVOFDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-51-0 | |
Record name | Benzenemethanamine, 4-fluoro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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